6-Nitro-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenone derivatives, which have garnered attention due to their diverse biological activities. This compound features a nitro group, a thiazole ring, and an amino group attached to a phenyl moiety, contributing to its potential pharmacological properties. The structural diversity of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.
This compound can be classified under chromenones, which are known for their presence in various natural products and their applications in pharmaceuticals. The incorporation of the thiazole moiety enhances its biological activity, particularly in anticancer and antimicrobial research. Various studies have synthesized similar compounds to explore their therapeutic potential against different diseases, including cancer and bacterial infections .
The synthesis of 6-Nitro-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 3-acetyl-2H-chromen-2-one with thiazole derivatives and phenylamines under acidic or basic conditions.
This synthetic route has been documented in various studies, confirming the structural integrity of the synthesized compounds through spectral analysis (NMR, IR) and elemental analysis .
The molecular structure of 6-Nitro-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one consists of:
The molecular formula is , with a molecular weight of approximately 344.34 g/mol. The compound exhibits specific spectral characteristics that assist in confirming its structure:
6-Nitro-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
These reactions are typically facilitated by catalysts or specific reaction conditions (temperature, solvent choice) that promote reactivity while minimizing side reactions .
The mechanism of action for 6-Nitro-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one is primarily linked to its ability to interact with biological targets such as enzymes and receptors involved in cell signaling pathways.
Data from biological assays indicate that compounds with similar structures often show promising results in inhibiting tumor growth or bacterial infections .
Relevant analyses using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) have been conducted to assess thermal stability and degradation profiles .
6-Nitro-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one has significant scientific applications including:
Research continues to explore its full potential in medicinal chemistry and pharmacology, aiming to develop effective therapeutic agents based on its unique structure .
The structural hybridization of privileged pharmacophores represents a cornerstone in modern medicinal chemistry, with coumarin-thiazole hybrids emerging as a particularly promising scaffold for drug development. These hybrids synergize the versatile biological activities of the coumarin nucleus with the diverse pharmacological profile of the thiazole ring, creating multifunctional molecules capable of interacting with multiple biological targets. The specific compound 6-Nitro-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one exemplifies this rational design approach, incorporating strategic substituents—a nitro group at position 6 of the coumarin ring and a phenylamino moiety on the thiazole component—to enhance its bioactivity profile. This molecule embodies the contemporary strategy of molecular hybridization aimed at overcoming limitations of single-target therapeutics, particularly in complex diseases like cancer and inflammatory disorders where pathway crosstalk necessitates multi-target inhibition [2] [7].
The coumarin core (2H-chromen-2-one) is a benzopyrone derivative that serves as a molecular scaffold of exceptional versatility in drug design. Its planar, conjugated π-system facilitates diverse non-covalent interactions with biological macromolecules, including intercalation into nucleic acids, π-stacking with protein aromatic residues, and hydrophobic interactions within enzyme binding pockets. The structural plasticity of coumarin allows extensive derivatization at multiple positions (C-3, C-4, C-6, C-7, and C-8), enabling fine-tuning of electronic properties, lipophilicity, and steric bulk to optimize target engagement [2] [7].
Table 1: Structural and Chemical Identity of 6-Nitro-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one
| Property | Value/Description |
|---|---|
| Systematic Name | 6-Nitro-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one |
| CAS Registry Number | 313985-59-0 |
| Molecular Formula | C₁₈H₁₁N₃O₄S |
| Molecular Weight | 365.36 g/mol |
| SMILES Notation | [O-]N+=O |
| Hybrid Structure | Coumarin-Thiazole with Nitro and Phenylamino Groups |
Pharmacologically, coumarins exhibit a remarkably broad spectrum of activities directly linked to their substitution patterns. The antitumor effects are particularly noteworthy, with mechanisms encompassing kinase inhibition (e.g., protein kinase CK2), topoisomerase II poisoning, tubulin polymerization disruption, and reactive oxygen species modulation. The presence of electron-withdrawing groups like nitro (as seen at C-6 in the subject compound) enhances intercalative DNA binding and redox cycling potential, contributing to cytotoxic effects in cancer cells. Additionally, coumarins demonstrate significant anti-inflammatory activity through cyclooxygenase-2 (COX-2) inhibition and suppression of pro-inflammatory cytokine cascades [2] [7].
Table 2: Pharmacological Activities Associated with Coumarin Derivatives
| Coumarin Type | Representative Compounds | Therapeutic Activities | Mechanistic Insights |
|---|---|---|---|
| Simple Coumarins | Umbelliferone, Esculetin | Antioxidant, Anti-inflammatory | Free radical scavenging; COX-2/Lipoxygenase inhibition |
| Furanocoumarins | Psoralen, Bergapten | Antiproliferative, Photochemotherapy | DNA intercalation; UV-induced crosslinking |
| Pyranocoumarins | Calanolide A, Inophyllum B | Anti-HIV, Anticancer | Reverse transcriptase inhibition; Topoisomerase I/II inhibition |
| Biscoumarins | Dicoumarol | Anticoagulant | Vitamin K epoxide reductase inhibition |
| 3-Substituted Coumarins | Subject Compound & Analogues | Multitarget Anticancer, Kinase Inhibition | CK2 inhibition; Apoptosis induction |
The 3-position of the coumarin nucleus serves as a critical vector for bioactive hybrid development. Incorporating heterocyclic systems at this position—exemplified by the 2-(phenylamino)thiazol-4-yl group in the subject compound—enhances molecular recognition capabilities against enzymes overexpressed in pathological conditions. This structural feature is evident in clinical agents like phenamacril (fungicide) and rivastigmine (acetylcholinesterase inhibitor for Alzheimer’s), underscoring the therapeutic potential of 3-heteroarylcoumarins [2] [5] [7].
The thiazole ring (1,3-thiazole) constitutes a five-membered heterocycle containing nitrogen and sulfur atoms, conferring distinct electronic and hydrogen-bonding properties critical for bioactivity. When incorporated into hybrid molecules like 6-Nitro-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one, the thiazole serves as both a hydrogen-bond acceptor (via the nitrogen atom) and a hydrogen-bond donor (when substituted with amino groups). The phenylamino pendant at C-2 of the thiazole ring significantly enhances target affinity through:
The nitro group (-NO₂) at C-6 of the coumarin scaffold is a potent electron-withdrawing substituent that exerts profound effects on molecular properties and bioactivity:
Table 3: Physicochemical and Pharmacological Contributions of Key Substituents
| Substituent | Electronic Effect | Physicochemical Impact | Biological Consequence |
|---|---|---|---|
| Thiazole (C-3 position) | Weakly basic (pKa ~2.7) | ↑ Dipole moment; ↑ H-bond capacity | Enhanced kinase inhibition; Improved protein binding |
| Phenylamino (Thiazole C-2) | Resonance donation (+M) | ↑ Lipophilicity (π-system) | Stabilizes hydrophobic pocket interactions |
| Nitro (Coumarin C-6) | Strong electron withdrawal (-I/-M) | ↓ LogP; ↑ Solubility | DNA damage induction; ROS generation; Electrophile generation |
Computational studies reveal that the nitro group substantially modifies frontier molecular orbitals. Density functional theory (DFT) calculations on analogous nitro-coumarins demonstrate a 0.4-0.6 eV reduction in LUMO energy relative to unsubstituted coumarin, enhancing electron affinity and redox cycling potential. This electronic perturbation facilitates charge-transfer interactions with biological nucleophiles, supporting the observed enhancement in cytotoxic potency [8].
The synergistic combination of the phenylamino-thiazole and nitro-coumarin moieties creates a multitarget pharmacophore capable of simultaneous engagement with:
Despite promising in vitro activities, several critical research gaps impede the translational development of 6-Nitro-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one and analogous hybrids:
Most studies remain confined to cellular models, with insufficient in vivo efficacy and pharmacokinetic profiling. While some coumarin-thiazole hybrids demonstrate nanomolar cytotoxicity against hepatic carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, corresponding in vivo data are sparse. The few existing studies—such as those on antileishmanial coumarins—reveal formulation challenges for oral delivery, including poor aqueous solubility and first-pass metabolism. Systemic exposure after oral administration rarely correlates with in vitro potency due to plasma protein binding exceeding 95% for highly lipophilic analogues. Robust pharmacokinetic studies evaluating bioavailability, tissue distribution, and metabolism are critically lacking [6] [7].
Although molecular docking suggests binding to CK2α, topoisomerase II, and COX-2, comprehensive target validation remains absent. Kinase selectivity profiling across the human kinome has not been performed, creating uncertainty about off-target effects. The precise contribution of the nitro group to DNA damage versus kinase inhibition is unresolved. Advanced proteomics approaches—such as thermal shift assays, chemical proteomics, and CRISPR-based target validation—are necessary to map the complete target landscape and elucidate primary versus secondary targets [2] [7].
Current synthetic routes to 6-Nitro-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one involve multi-step sequences with problematic intermediates. The Hantzsch thiazole synthesis requires thioureas or α-haloketones with poor atom economy. Chromatographic purification is typically needed due to byproduct formation, complicating scale-up. The nitro group also presents handling challenges due to potential explosivity of polynitrated impurities. Development of efficient, chromatography-free syntheses using continuous flow chemistry or heterogeneous catalysis could overcome these limitations [1] [7].
Current structure-activity relationship studies focus narrowly on thiazole N-substitution and coumarin C-6/C-8 modifications, neglecting:
Table 4: Critical Research Gaps and Proposed Solutions for Coumarin-Thiazole Hybrid Development
| Research Gap | Current Limitation | Advanced Approaches Needed |
|---|---|---|
| Pharmacokinetic Profiling | Minimal oral bioavailability data | Physiologically based pharmacokinetic modeling; Prodrug strategies; Nanocrystal formulations |
| Target Engagement | Docking predictions without cellular validation | Cellular thermal shift assay; Drug affinity responsive target stability; Photoaffinity labeling |
| Resistance Profiling | No data on efflux transporter susceptibility | P-glycoprotein knockout cell lines; Combination studies with efflux inhibitors |
| Toxicological Assessment | Limited to acute cytotoxicity | Genotoxicity screening (Ames test); Mitochondrial toxicity (Seahorse assay); Cardiotoxicity (hERG binding) |
| Formulation Science | Poor aqueous solubility (<5 μg/mL) | Amorphous solid dispersions; Liposomal encapsulation; Cyclodextrin complexation |
Furthermore, combination therapy potential remains unexplored. Given the multitarget nature of these hybrids, synergistic interactions with established chemotherapeutics (e.g., doxorubicin, cisplatin) or pathway-specific inhibitors (PARP, PI3K) could be leveraged to lower therapeutic doses and reduce toxicity. Nanoparticle-mediated co-delivery systems represent another unexplored avenue to overcome solubility limitations and achieve tumor-selective accumulation [2] [6] [7].
Addressing these gaps through integrated medicinal chemistry, advanced formulation strategies, and comprehensive biological evaluation will be essential for translating 6-Nitro-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one from a promising chemical entity to a viable therapeutic candidate. The strategic optimization of coumarin-thiazole hybrids holds significant potential for developing novel therapeutics against recalcitrant cancers and inflammatory disorders where current treatment options remain inadequate.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6